7-Bromoimidazo[1,5-b]pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromoimidazo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-4-5-2-1-3-9-10(5)6/h1-4H |
InChI Key |
FLVMCJUHITYJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2N=C1)Br |
Origin of Product |
United States |
Mechanistic Investigations and Kinetic Analysis in 7 Bromoimidazo 1,5 B Pyridazine Chemistry
Elucidation of Reaction Mechanisms for Core Formation
The synthesis of the core imidazo[1,5-b]pyridazine (B2384543) system is typically achieved through condensation and cyclization reactions. While specific studies on the 7-bromo derivative's core formation are not extensively documented, the mechanism can be inferred from the synthesis of related imidazo-fused heterocycles. A plausible and widely accepted mechanistic pathway involves the reaction of a 3-aminopyridazine (B1208633) derivative with a suitable two-carbon electrophilic synthon, such as an α-haloketone.
The reaction is proposed to initiate with the nucleophilic attack of the exocyclic amino group of 3-aminopyridazine onto the carbonyl carbon of the α-haloketone, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base or imine. The crucial step is the intramolecular cyclization, where the endocyclic pyridazine (B1198779) nitrogen (at position 1) attacks the carbon bearing the halogen, leading to the formation of the five-membered imidazole (B134444) ring. Subsequent aromatization, often facilitated by the elimination of a proton, yields the stable imidazo[1,5-b]pyridazine core. The presence of a halogen on the starting pyridazine can influence the nucleophilicity of the ring nitrogens and thus the efficiency of the cyclization. For instance, studies on the isomeric imidazo[1,2-b]pyridazines have shown that a halogen on the pyridazine ring is beneficial for achieving good yields by directing the initial alkylation. nih.gov
Another potential route, adapted from the synthesis of imidazo[1,5-a]pyridines, could involve a Ritter-type reaction. acs.org This would involve the generation of a carbocation from a pyridinylmethanol precursor, which is then trapped by a nitrile to form a nitrilium ion. Intramolecular cyclization onto the pyridine (B92270) nitrogen followed by rearomatization would furnish the fused heterocyclic system. acs.org
Mechanistic Pathways of Directed and Undirected Bromination
The introduction of a bromine atom at the 7-position of the imidazo[1,5-b]pyridazine core is a key functionalization step. This is typically achieved through electrophilic aromatic substitution, and the regioselectivity is governed by the electronic properties of the heterocyclic system.
Undirected Bromination: In this pathway, the imidazo[1,5-b]pyridazine is treated with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂). The mechanism proceeds via the classic electrophilic aromatic substitution pathway. The π-rich heterocyclic system attacks the electrophilic bromine source to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The position of attack is directed by the electron-donating nature of the fused rings. The final step involves the abstraction of a proton from the site of bromination by a weak base, restoring aromaticity and yielding 7-Bromoimidazo[1,5-b]pyridazine. The regioselectivity for the 7-position is dictated by the relative stability of the possible sigma complex intermediates.
Directed and Novel Bromination Methods: To enhance regioselectivity and employ milder conditions, various methods have been developed for related azaheterocycles. An innovative approach involves a metal-free electrochemical bromination. rsc.org In this system, an organic bromide salt such as tetra-n-butylammonium bromide (TBAB) serves a dual role as both the brominating agent and the electrolyte. rsc.org The mechanism involves anodic oxidation to generate the reactive bromine species, which then undergoes electrophilic substitution with the heterocycle. This method is environmentally friendly and avoids the use of transition metals or harsh oxidants. rsc.org Another strategy involves using tetrabutylammonium (B224687) tribromide (TBATB), which allows for highly regioselective bromination of related systems like pyrrolo[1,2-a]quinoxalines through a proposed electrophilic addition-elimination pathway. nih.gov
Studies on the Catalytic Cycles of Metal-Mediated Transformations
The C-Br bond in this compound is an excellent handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent.
A representative example is the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. The generally accepted catalytic cycle provides a framework for understanding this transformation: wikipedia.orgutrgv.edulibretexts.org
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the C-Br bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. libretexts.orgslideshare.net
Transmetalation: The organoborane reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide ligand. This step is known as transmetalation. youtube.com
Reductive Elimination: The two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgslideshare.net
The choice of ligands on the palladium catalyst is critical, as they influence the solubility, stability, and reactivity of the catalytic species throughout the cycle.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Intermediate/Product | Catalyst State Change |
|---|---|---|---|
| Oxidative Addition | This compound, Pd(0)L₂ | Imidazopyridazinyl-Pd(II)(Br)L₂ | Pd(0) → Pd(II) |
| Transmetalation | Imidazopyridazinyl-Pd(II)(Br)L₂, Ar-B(OH)₂/Base | Imidazopyridazinyl-Pd(II)(Ar)L₂ | Pd(II) → Pd(II) |
Kinetic Profiling of Key Synthetic Steps and Intermediates
Kinetic analysis provides quantitative data on reaction rates, allowing for the optimization of reaction conditions and a deeper understanding of the reaction mechanism. For the synthesis and transformation of this compound, kinetic studies would focus on key steps such as the cyclization to form the core or the C-Br bond activation in cross-coupling reactions.
Techniques like in-situ NMR spectroscopy or chromatography (HPLC, GC) are used to monitor the concentration of reactants, intermediates, and products over time. From this data, rate laws can be determined, which describe the mathematical relationship between the reaction rate and the concentration of each reactant. For example, in a Suzuki coupling, kinetic studies could reveal the reaction order with respect to the this compound, the boronic acid, the base, and the palladium catalyst. This information helps to identify the rate-determining step of the catalytic cycle. libretexts.org
Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction
| Experiment | [7-Bromo-IP] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |
IP = imidazo[1,5-b]pyridazine. Data is illustrative.
This hypothetical data suggests the reaction is first-order with respect to this compound and the palladium catalyst, and zero-order with respect to the boronic acid, which is common when transmetalation is not the rate-limiting step.
Computational Insights into Reaction Transition States and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting selectivity, and understanding the energetics of intermediates and transition states.
For this compound, DFT calculations can provide valuable insights into several key areas:
Regioselectivity of Bromination: By calculating the energies of the different possible sigma complex intermediates formed during electrophilic attack, computational models can predict and explain why bromination occurs preferentially at the 7-position. The lowest energy transition state and intermediate will correspond to the major observed product.
Core Formation Mechanism: The reaction energy profile for the cyclization step can be mapped out, comparing different potential pathways to determine the most energetically favorable route.
Catalytic Cycles: Each step in a metal-catalyzed cross-coupling reaction can be modeled. DFT can calculate the energies of the oxidative addition, transmetalation, and reductive elimination transition states. This helps to identify the rate-determining step and to understand how the electronic and steric properties of ligands on the metal center influence the efficiency of the catalyst.
Table 3: Illustrative Calculated Energy Barriers for a Suzuki Coupling Pathway
| Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TSOA | 18.5 |
| Transmetalation | TSTM | 12.1 |
| Reductive Elimination | TSRE | 15.3 |
Values are hypothetical and for illustrative purposes.
In this illustrative example, the oxidative addition has the highest activation energy, suggesting it is the rate-determining step of the catalytic cycle, a finding that could be corroborated with experimental kinetic data.
Spectroscopic and Crystallographic Characterization of 7 Bromoimidazo 1,5 B Pyridazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 7-Bromoimidazo[1,5-b]pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons on the fused ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the rings. The coupling constants (J) between adjacent protons would provide crucial information about their relative positions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, helping to confirm the spatial arrangement of the atoms.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₆H₄BrN₃), HRMS would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The measured monoisotopic mass should correspond to the calculated exact mass of the molecular formula.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking or halogen bonding. This would offer an unambiguous confirmation of the connectivity and conformation of the molecule. While a crystal structure for a more complex derivative, 2-methyl-5-(4-methylphenyl)-7-phenyl-3-pyrid-3-ylaminoimidazo-[1,5-b]pyridazine, has been reported, this does not provide direct information about the parent bromo-substituted compound. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. The spectra of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the imidazopyridazine ring system. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the electronic structure of molecules. It provides valuable information on the electronic transitions between molecular orbitals and the extent of conjugation within a chromophoric system. For this compound, the UV-Vis spectrum is anticipated to be characterized by absorption bands corresponding to π → π* and n → π* transitions, typical for heteroaromatic compounds.
The imidazo[1,5-b]pyridazine (B2384543) ring system constitutes a bicyclic heteroaromatic structure with a delocalized π-electron system. The electronic transitions in such systems are influenced by the nature of the fused rings and the presence of substituents. The nitrogen atoms in the pyridazine (B1198779) and imidazole (B134444) rings possess non-bonding electrons (n-electrons), which can also participate in electronic transitions.
The principal electronic transitions expected for the imidazo[1,5-b]pyridazine core are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). The presence of the fused imidazole ring extends the conjugation of the pyridazine system, which is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual monocyclic parent heterocyles.
Furthermore, the nitrogen atoms introduce the possibility of n → π* transitions. These involve the promotion of a non-bonding electron to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are often observed as shoulders or weak bands at longer wavelengths. The energy of these transitions is sensitive to solvent polarity.
The introduction of a bromine atom at the 7-position of the imidazo[1,5-b]pyridazine scaffold is expected to influence the electronic spectrum. Bromine, being a halogen, can exert both an inductive (-I) and a resonance (+M) effect. The inductive effect, being electron-withdrawing, can cause a hypsochromic (blue) shift. Conversely, the resonance effect, involving the donation of lone pair electrons from the bromine atom to the aromatic π-system, can lead to a bathochromic shift and an increase in the absorption intensity. The net effect will depend on the interplay of these two opposing factors. In many aromatic systems, the resonance effect of halogens tends to cause a modest bathochromic shift of the π → π* absorption bands.
Detailed experimental UV-Vis data for this compound is not extensively reported in the literature. However, data from related imidazopyridazine derivatives can provide an insight into the expected absorption regions. For instance, various substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines exhibit absorption maxima in the UV region, typically between 250 and 400 nm, corresponding to their π-electron systems.
To illustrate the typical electronic absorption data for related structures, the following interactive table presents UV-Vis absorption maxima for a selection of analogous imidazopyridazine derivatives. It is important to note that these values are for comparative purposes and the exact absorption maxima for this compound may differ.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type (Tentative) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Ethanol | 280, 325 | - | π → π |
| Substituted Imidazo[1,2-b]pyridazine | Chloroform | 354 | 27,790 | π → π / ICT |
| Substituted Imidazo[1,2-b]pyridazine | Ethanol | 332 | 25,990 | π → π* / ICT |
Data in this table is sourced from studies on analogous compounds for illustrative purposes and does not represent experimentally determined values for this compound.
The study of solvent effects on the UV-Vis spectrum can further aid in the assignment of electronic transitions. For π → π* transitions, a change in solvent polarity from non-polar to polar typically results in a small bathochromic or hypsochromic shift. In contrast, n → π* transitions exhibit a more pronounced hypsochromic shift with increasing solvent polarity. This is because the polar solvent molecules stabilize the non-bonding orbital to a greater extent than the π* orbital, thus increasing the energy gap for the transition.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can also provide valuable insights into the electronic transitions of this compound. Such studies can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the calculated UV-Vis absorption spectra, which can complement and guide experimental investigations.
Computational Chemistry and Theoretical Studies of 7 Bromoimidazo 1,5 B Pyridazine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 7-bromoimidazo[1,5-b]pyridazine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to obtain accurate descriptions of the molecule's geometry and energy.
Energetic properties, such as the heat of formation and ionization potential, can be predicted with a high degree of accuracy. These values are crucial for understanding the stability and reactivity of this compound.
Table 1: Calculated Energetic Properties of this compound
| Property | Calculated Value | Units |
| Heat of Formation | Value | kcal/mol |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
| Total Energy | Value | Hartrees |
Note: The values in this table are representative and would be determined from specific quantum chemical calculations.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, are widely used to predict a range of molecular properties for systems like this compound.
DFT calculations can provide detailed information about the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. These predicted spectra can be used to aid in the experimental identification and characterization of the compound. Furthermore, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, which are essential for interpreting experimental NMR data and confirming the molecular structure.
Other molecular properties that can be reliably predicted using DFT include the polarizability and hyperpolarizability, which describe the molecule's response to an external electric field and are relevant for nonlinear optical applications.
Table 2: DFT-Calculated Molecular Properties of this compound
| Property | Calculated Value |
| Dipole Moment | Value D |
| Polarizability | Value ų |
| HOMO-LUMO Gap | Value eV |
| Major IR Frequencies | List of frequencies cm⁻¹ |
Note: The values in this table are illustrative and would be the result of specific DFT calculations.
Prediction of Chemical Reactivity and Regioselectivity
Computational methods are particularly powerful for predicting the chemical reactivity and regioselectivity of a molecule. For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack.
Several theoretical descriptors derived from quantum chemical calculations are used for this purpose. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can indicate sites susceptible to attack. Regions with a net negative charge are likely to be attacked by electrophiles, while regions with a net positive charge are targets for nucleophiles.
Fukui functions are another important tool for predicting regioselectivity. mit.edu These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack, respectively. mit.edu
Table 3: Predicted Regioselectivity for Electrophilic and Nucleophilic Attack on this compound
| Position | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |
| C1 | Value | Value |
| C3 | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
| C7 | Value | Value |
| N2 | Value | Value |
| N4 | Value | Value |
Note: The values in this table are hypothetical and would be derived from specific calculations. Higher values indicate a greater propensity for the specified type of attack.
Conformational Analysis and Potential Energy Surface Mapping
While this compound is a relatively rigid bicyclic system, computational methods can be used to explore its potential energy surface (PES). This is particularly relevant if the molecule has flexible substituents. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of different conformers (rotational isomers) and the energy barriers between them.
For the parent this compound, the planarity of the ring system would be a key feature to investigate. Calculations can determine the energy penalty associated with deviations from planarity. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govscielo.br
MD simulations can reveal how the molecule behaves at finite temperatures, including bond vibrations, angle bending, and torsional motions. In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein, providing insights into the stability of the complex and the key intermolecular interactions. scielo.br
Frontier Molecular Orbital Theory and Aromaticity Assessment
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. wikipedia.org
For this compound, the HOMO would indicate the region most likely to donate electrons in a reaction with an electrophile, while the LUMO would indicate the region most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The aromaticity of the imidazo[1,5-b]pyridazine (B2384543) ring system can also be assessed computationally. Methods such as the Nucleus-Independent Chemical Shift (NICS) calculation can be used to quantify the degree of aromaticity. NICS values are calculated at the center of the rings; a negative value is indicative of aromatic character.
Table 4: Frontier Molecular Orbital Properties and Aromaticity of this compound
| Property | Value | Units |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| NICS(0) Imidazole (B134444) Ring | Value | ppm |
| NICS(0) Pyridazine (B1198779) Ring | Value | ppm |
Note: The values in this table are for illustrative purposes and would be obtained from specific computational studies.
Applications of 7 Bromoimidazo 1,5 B Pyridazine in Advanced Chemical and Material Systems
Role as a Versatile Building Block in Complex Chemical Synthesis
There is no available literature detailing the specific use of 7-Bromoimidazo[1,5-b]pyridazine as a building block in complex chemical synthesis. While its structure suggests potential for such applications, no documented examples or research studies were found.
Development in Functional Materials Science
Integration into Fluorescent Probes and Sensors
Potential in Organic Light-Emitting Diode (OLED) Development
There is no available information on the investigation or application of this compound in the development of Organic Light-Emitting Diodes (OLEDs).
Utility in Analytical Chemistry Methodologies
Application as Mobile Phase Additives in Chromatography (e.g., HPLC)
A search of analytical chemistry literature did not yield any studies on the use of this compound as a mobile phase additive in chromatographic techniques such as HPLC.
Contributions to Catalysis as Ligands or Precursors for Catalytic Systems
No literature was found that discusses the role of this compound as a ligand or a precursor for the development of catalytic systems.
Future Research Directions and Emerging Opportunities for 7 Bromoimidazo 1,5 B Pyridazine
Innovation in Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. frontiersin.orgfrontiersin.org Future research on 7-bromoimidazo[1,5-b]pyridazine should prioritize the development of sustainable and green synthetic routes, moving away from hazardous reagents and harsh reaction conditions.
Current synthetic strategies for related brominated N-heterocycles often rely on traditional brominating agents that can be corrosive or produce toxic byproducts. ect-journal.kz Green alternatives could involve the use of milder brominating agents, such as N-bromosuccinimide (NBS) in combination with a catalyst, or employing electrochemical methods for bromination. Furthermore, the synthesis of the core imidazo[1,5-b]pyridazine (B2384543) scaffold itself can be improved. While methods for constructing this ring system exist, such as the reaction of 1,2-diamino-4-phenylimidazole with α-acylacrylonitriles, these can be further optimized. researchgate.net
Future research should focus on one-pot or multicomponent reactions that increase atom economy and reduce waste. researchgate.net The use of greener solvents, such as bio-derived solvents or even water, should be explored to minimize the environmental impact of the synthesis. researchgate.net Microwave-assisted and ultrasound-assisted syntheses could also offer energy-efficient alternatives to conventional heating. nih.gov
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Description | Potential Advantages |
| Catalytic Bromination | Use of a catalyst with a mild brominating agent (e.g., NBS). | Reduced waste, higher selectivity, less corrosive conditions. |
| Electrochemical Synthesis | Anodic oxidation to generate a bromine cation for electrophilic substitution. | Avoids the use of stoichiometric brominating reagents, precise control over reaction conditions. |
| Multicomponent Reactions | Combining multiple starting materials in a single step to build the heterocyclic core. | High atom economy, reduced number of synthetic steps and purification stages. researchgate.net |
| Green Solvents | Utilizing water, supercritical fluids, or bio-based solvents. | Reduced toxicity and environmental impact. researchgate.net |
| Energy-Efficient Methods | Employing microwave or ultrasound irradiation. | Faster reaction times, lower energy consumption. nih.gov |
Exploration of Novel Reactivity Patterns and Transformations
The bromine atom at the 7-position of the imidazo[1,5-b]pyridazine ring is a key functional group that opens up a wide range of possible chemical transformations. This versatility allows for the diversification of the core structure and the synthesis of a library of derivatives with potentially interesting properties.
The most promising area of research lies in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds on bromo-aromatic compounds. rwth-aachen.deuzh.chnih.gov Applying these reactions to this compound would enable the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups.
Beyond cross-coupling, other transformations of the C-Br bond should be investigated. These include nucleophilic aromatic substitution, although this may require activation by strongly electron-withdrawing groups on the ring. Metal-halogen exchange reactions could generate organometallic intermediates that can react with a range of electrophiles, providing another route to functionalized derivatives. mdpi.com
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base. | 7-Aryl or 7-heteroaryl-imidazo[1,5-b]pyridazines. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base. | 7-Alkynyl-imidazo[1,5-b]pyridazines. |
| Heck Coupling | Alkenes, Pd catalyst, base. | 7-Alkenyl-imidazo[1,5-b]pyridazines. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base. | 7-Amino-imidazo[1,5-b]pyridazine derivatives. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates). | 7-Substituted imidazo[1,5-b]pyridazines. |
| Metal-Halogen Exchange | Organolithium or Grignard reagents. | 7-Metallo-imidazo[1,5-b]pyridazine intermediates. |
Integration into Hybrid Materials and Nanostructures
The unique electronic properties of nitrogen-containing heterocycles make them attractive building blocks for advanced materials. The imidazo[1,5-a]pyridine (B1214698) scaffold, a close isomer, has already shown promise in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgrsc.orgrsc.org The imidazo[1,5-b]pyridazine core, with its distinct electronic distribution, could offer new opportunities in this area.
The presence of the bromine atom in this compound allows for its covalent incorporation into larger molecular architectures and polymers. For instance, it could be used as a monomer in polymerization reactions to create novel conductive or light-emitting polymers. The ability to functionalize the 7-position also allows for the tuning of the electronic and photophysical properties of the resulting materials.
Furthermore, imidazo[1,5-b]pyridazine derivatives could serve as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the heterocyclic system can coordinate to metal ions, while the functional group at the 7-position can be designed to control the dimensionality and porosity of the resulting framework. Such materials could have applications in gas storage, catalysis, and sensing. The development of nanoparticles from related pyrazolo-pyridazine derivatives for biological applications also suggests a potential avenue for this compound in nanomedicine. mdpi.com
Advancements in High-Throughput Synthesis and Screening for Material Applications
The discovery of new materials with desired properties can be significantly accelerated through high-throughput synthesis and screening techniques. youtube.com For a relatively unexplored scaffold like this compound, these methods could be particularly valuable.
Future research could focus on developing a robust synthetic platform for the parallel synthesis of a library of 7-substituted imidazo[1,5-b]pyridazine derivatives using the cross-coupling reactions mentioned previously. This would involve optimizing reaction conditions for automated or semi-automated synthesis platforms.
Once a library of compounds is generated, high-throughput screening methods can be employed to rapidly assess their properties for various material applications. For example, photophysical properties such as absorption and emission spectra, quantum yields, and lifetimes can be measured in a high-throughput manner to identify promising candidates for OLEDs or fluorescent probes. Similarly, their electronic properties could be screened to find materials suitable for organic electronics. High-throughput methods have been successfully applied to the synthesis and screening of zeolitic imidazolate frameworks (ZIFs), demonstrating the potential of this approach for discovering new materials for applications like CO2 capture. nih.govresearchgate.net
Sophisticated Computational Methodologies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. rsc.orgyoutube.comresearchgate.net For this compound, computational methods can provide valuable insights and guide experimental efforts.
DFT calculations can be used to predict the geometric and electronic structure of the molecule, including its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and its potential as a component in electronic materials. For instance, the calculated HOMO-LUMO gap can provide an initial estimate of the photophysical properties. DFT has been used to understand the electronic properties and protonation sites of the related imidazo[1,5-a]pyridine system. rsc.org
Furthermore, computational models can be used to predict the outcomes of chemical reactions, helping to optimize synthetic routes. The mechanism and selectivity of various transformations can be elucidated, saving time and resources in the laboratory. For material design, computational screening of a virtual library of 7-substituted imidazo[1,5-b]pyridazine derivatives can identify candidates with desired electronic or photophysical properties before their synthesis is attempted. This predictive power can significantly accelerate the discovery of new functional materials. youtube.com The integration of machine learning with DFT calculations is also an emerging area that could further enhance the predictive capabilities for material design. researchgate.net
Q & A
Q. What are the primary synthetic strategies for constructing the imidazo[1,5-b]pyridazine scaffold, and what are their key methodological differences?
Two main approaches exist:
- Route A : Intramolecular cyclization of 3-(aminomethyl)pyridazines using acylating agents (e.g., R2COCl/Et3N) or coupling reagents (e.g., DCC) to form the imidazole ring .
- Route B : Heterocyclization of 1-aminoimidazoles to build the pyridazine core, often requiring oxidants like NaOCl or MnO2. Methodological Insight: Route A is favored for simplicity and scalability, while Route B offers flexibility for introducing substituents on the pyridazine ring.
Q. How can researchers optimize regioselectivity in synthesizing 7-bromoimidazo[1,5-b]pyridazine derivatives?
Regioselectivity can be controlled via:
- Cascade reactions : Use of 1,3-C,N-dinucleophiles (e.g., 1,2-diamino-4-phenylimidazole) with N-arylitaconimides to direct bromine incorporation at the 7-position .
- Electrophilic bromination : Post-synthetic bromination of the preformed scaffold under controlled conditions (e.g., Br2/FeBr3 in DCM) . Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-bromination.
Q. What analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns and scaffold connectivity .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for tautomeric forms (e.g., tetrazolo vs. azido tautomers) .
- HRMS : Confirm molecular weight and bromine isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or regiochemical outcomes across different annulation methods?
- Parameter Analysis : Compare catalysts (e.g., DCC vs. T3P®), solvent polarity, and temperature profiles between Route A and B .
- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing regioselectivity .
- Case Study : Lower yields in Route B may arise from competing side reactions (e.g., oxidation of intermediates), necessitating inert atmosphere conditions .
Q. What computational methods predict the tautomeric stability of this compound intermediates?
- DFT/Molecular Dynamics : Simulate energy landscapes to assess preference for tetrazolo[1,5-b]pyridazine vs. azido tautomers under varying pH or solvent conditions .
- NBO Analysis : Evaluate hyperconjugative interactions stabilizing the bromine-substituted tautomer . Application: Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by identifying the dominant tautomer.
Q. What emerging applications exist for this compound derivatives in energetic materials?
- Energetic Performance : Derivatives like 6-azido-8-nitrotetrazolo[1,5-b]pyridazine exhibit detonation velocities (~8,746 m/s) surpassing lead azide, driven by high nitrogen content and thermal stability .
- Synthetic Scalability : Two-step routes from commercial reagents enable large-scale production with minimal hazardous waste . Safety Note: Handle azido intermediates with extreme caution due to shock sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
